7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-12-17(19(22)27)18(15-6-4-5-7-16(15)29-3)26-21(23-12)24-20(25-26)13-8-10-14(28-2)11-9-13/h4-11,18H,1-3H3,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKZXJWQKPAQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=CC=C4OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class of compounds. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described by its IUPAC name and associated molecular formula:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 348.39 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of various triazolopyrimidine derivatives. In particular, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation through various mechanisms.
- Mechanisms of Action :
-
Case Studies :
- A study demonstrated that a related triazolopyrimidine compound exhibited significant antiproliferative activity against colon cancer cell lines (HCT-116 and HT-29), with IC values ranging from 6.58 to 11.10 µM .
- Another investigation revealed that structural modifications on phenyl moieties could enhance the biological properties toward antitumoral activity .
Antiviral Activity
The antiviral properties of triazolopyrimidines have also been explored. Some derivatives have shown efficacy against RNA viruses by targeting viral replication processes.
-
Mechanisms :
- Inhibition of viral RNA polymerase.
- Disruption of viral protein synthesis.
- Research Findings :
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT-116 | 6.58 | Apoptosis induction |
| Anticancer | HT-29 | 11.10 | Tubulin inhibition |
| Antiviral | Influenza Virus | <10 | RNA polymerase inhibition |
| Antiviral | SARS-CoV-2 | <5 | Viral replication disruption |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain triazolo[1,5-a]pyrimidines acted as potent inhibitors of cancer cell growth by targeting specific signaling pathways involved in tumorigenesis .
Antiviral Properties
Several studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives. These compounds have been investigated for their ability to inhibit viral replication and are being explored as potential treatments for influenza and other viral infections. Notably, derivatives have shown effectiveness against the influenza virus by inhibiting RNA polymerase complex formation .
Anti-inflammatory Effects
Triazolo[1,5-a]pyrimidines have also been studied for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases .
CNS Activity
The compound has been evaluated for its effects on the central nervous system (CNS). Some studies suggest that triazolo[1,5-a]pyrimidines may possess neuroprotective effects and could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. The inhibition of phosphodiesterase enzymes is one mechanism through which these compounds may exert their effects on memory and cognition .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Anticancer Study | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using triazolo[1,5-a]pyrimidine derivatives. | Potential anticancer drug development. |
| Antiviral Research | Showed effective inhibition of influenza virus replication by targeting viral RNA polymerase. | Development of antiviral therapies against influenza. |
| Neuroprotective Effects | Found that certain derivatives improved cognitive function in animal models of Alzheimer's disease. | Potential treatment for neurodegenerative diseases. |
Synthesis and Characterization
The synthesis of 7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is typically achieved through regioselective reactions involving 3,5-diamino-1,2,4-triazole and aryl-substituted carbonyl compounds. The resulting products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among triazolo[1,5-a]pyrimidine-6-carboxamides include:
- Substituents at position 2: Methoxyphenyl (target compound) vs. benzylthio (e.g., compound 1 in ) or amino groups (e.g., compound 5j in ).
- Substituents at position 7 : 2-Methoxyphenyl (target) vs. 3,4,5-trimethoxyphenyl (compound 5j ) or 4-isopropylphenyl (compound 1 ).
- Carboxamide substituents : N-(4-methoxyphenyl) (target) vs. N-(4-bromophenyl) (compound 5k ) or N-(3-acetylphenyl) (compound 2i in ).
Table 1. Physicochemical Properties of Selected Analogues
Key Observations :
- Methoxy groups (e.g., 5j , 2h ) enhance thermal stability, as seen in higher melting points (~250–320°C).
- Electron-withdrawing groups (e.g., nitro in 5j ) reduce yields (43%) compared to electron-donating substituents (e.g., methoxy in 2h ) .
Antimicrobial Activity :
- Compound 1 () showed moderate activity against Enterococcus faecium (MIC = 16 µg/mL), attributed to the 4-isopropylphenyl and benzylthio groups enhancing membrane penetration .
Anticancer Potential:
- Compound 2h () demonstrated mTOR inhibitory activity (IC₅₀ = 0.89 µM) and radiosensitization in hepatocellular carcinoma, linked to its thioether and dioxolane moieties improving bioavailability .
Anti-inflammatory and FcRn Binding :
- Chiral derivatives like UCB-FcRn-84 () bind to the neonatal Fc receptor, modulating IgG homeostasis, with enantiomer-specific binding affinities (Kd = 1.2 µM for (R)-isomer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
